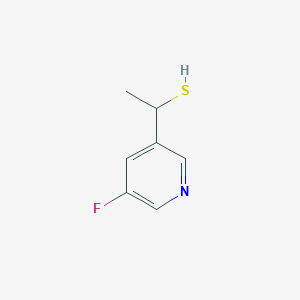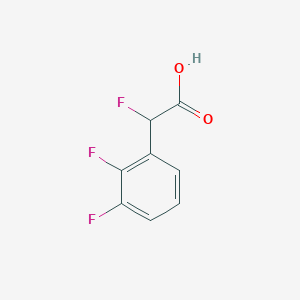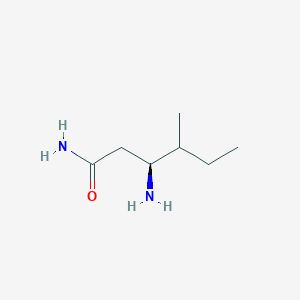
3,3,3-Trifluoro-2-phenylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-phenylpropan-1-amine is an organic compound with the molecular formula C9H10F3N. It is a colorless to pale yellow liquid with a pungent odor. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,3,3-Trifluoro-2-phenylpropan-1-amine involves the reaction of 1-bromo-3,3,3-trifluoropropane with phenylethylamine. The reaction typically occurs under reflux conditions in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl amines or alcohols.
Substitution: Formation of various substituted trifluoromethyl derivatives.
Scientific Research Applications
3,3,3-Trifluoro-2-phenylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-phenylpropan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1-phenylpropan-1-amine: Similar structure but different position of the trifluoromethyl group.
3,3,3-Trifluoro-2-phenylpropan-1-ol: An alcohol derivative with similar properties.
3,3,3-Trifluoro-1-phenylpropan-1-one: A ketone derivative with distinct reactivity.
Uniqueness
3,3,3-Trifluoro-2-phenylpropan-1-amine is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H10F3N |
|---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-phenylpropan-1-amine |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-5,8H,6,13H2 |
InChI Key |
YXAOXWPRTAEREJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13316352.png)
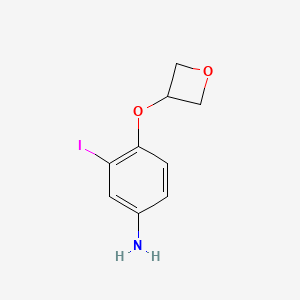
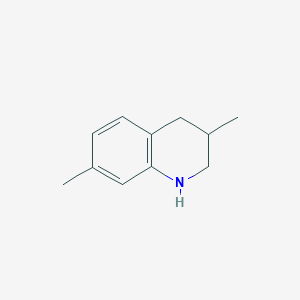
![1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13316386.png)
![5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13316390.png)

